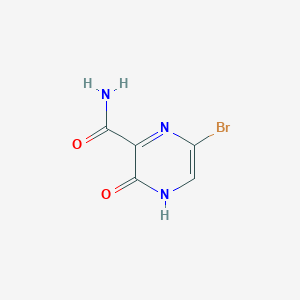

6-Bromo-3-hydroxypyrazine-2-carboxamide

Descripción

6-Bromo-3-hydroxypyrazine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a derivative of pyrazine and is known for its applications as a building block in various chemical syntheses . This compound is particularly noted for its role as an intermediate in the synthesis of antiviral agents .

Structure

2D Structure

Propiedades

IUPAC Name |

5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBREXQQUFIWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430790 | |

| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259793-88-9 | |

| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation from 3-Hydroxypyrazine-2-carboxamide

Direct Bromination Methods

The most straightforward approach to synthesizing 6-bromo-3-hydroxypyrazine-2-carboxamide involves the direct bromination of 3-hydroxypyrazine-2-carboxamide. This method employs various brominating agents under controlled conditions to achieve selective bromination at the 6-position.

Hydrobromic Acid/Hydrogen Peroxide Method

A patent by FUJIFILM describes an efficient method using hydrobromic acid and hydrogen peroxide in 1,2-dichloroethane as the solvent. The reaction conditions and results are summarized in Table 1.

Table 1: Reaction Conditions and Yields for Hydrobromic Acid/Hydrogen Peroxide Method

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Starting Material | 3-hydroxypyrazine-2-carboxamide (100g) | 3-hydroxypyrazine-2-carboxamide (100g) |

| Hydrobromic Acid | 40% aqueous solution (174.96g) | 48% aqueous solution (194.4g) |

| Hydrogen Peroxide | 30% (163.2g) | 50% (391.7g) |

| Solvent | 1,2-dichloroethane (200mL) | 1,2-dichloroethane (800mL) |

| Temperature | 0-20°C | -10-0°C |

| Post-reaction Treatment | Warm for 5 minutes | Warm for 2 hours |

| Drying Temperature | 40°C | 70°C |

| Yield | 145.54g (92.8%) | 147.11g (93.8%) |

| HPLC Purity | 99.92% | 99.93% |

| Content | 99.5% | Not specified |

This method demonstrates excellent yields (>92%) and high purity (>99.9%) for the target compound. The reaction involves an oxidative bromination mechanism, where hydrogen peroxide and hydrobromic acid generate reactive bromine species that selectively attack the 6-position of the pyrazine ring.

Direct Bromination in Acetonitrile

An alternative method involves direct bromination using bromine in acetonitrile, though this approach shows significantly lower conversion rates. In a comparative study described in patent EP2392566B1, when 3-hydroxypyrazine-2-carboxamide was suspended in acetonitrile and treated with bromine, even after extensive reaction times (2 hours at 0°C, 2.5 hours at room temperature, and 1.5 hours at 40°C), HPLC analysis revealed a poor conversion with a ratio of 1:10.5 between the desired product and starting material.

Process Optimization Considerations

The direct bromination methods require careful control of reaction parameters:

- Temperature control is critical for selective bromination

- Solvent selection significantly impacts reaction efficiency

- Concentration of brominating agents affects both reaction rate and selectivity

- Post-reaction workup procedures influence final product purity

Synthesis from 2-Carbamoylpyrazine-3-sodium hydroxide

Two-Step Synthetic Route

A more efficient approach to this compound involves a two-step process starting from 2-aminomalonic acid diamide. This method, described in patent EP2392566B1, produces the target compound with good yields and high purity.

Step 1: Synthesis of Sodium 2-Carbamoylpyrazine-3-hydroxylate

The first step involves the preparation of sodium 2-carbamoylpyrazine-3-hydroxylate from 2-aminomalonic acid diamide and glyoxal under basic conditions:

Procedure Details:

- An 18% aqueous sodium hydroxide solution (231.5g) is cooled to -10°C

- 2-Aminomalonic acid diamide (97.3g) is suspended in the solution

- 40% aqueous glyoxal solution (148.4g) is added dropwise over 40 minutes

- The mixture is stirred for 1 hour at -5°C, then heated to 22°C and stirred for 3 additional hours

- The reaction mixture is cooled to ≤5°C, and the solid product is filtered

- The solid is washed with 80% aqueous acetonitrile (166mL) followed by pure acetonitrile (166mL)

- Sodium 2-carbamoylpyrazine-3-hydroxylate is obtained with a yield of 149.0g (92.0%)

Step 2: Bromination to this compound

The second step involves the bromination of sodium 2-carbamoylpyrazine-3-hydroxylate:

Procedure Details:

- Sodium 2-carbamoylpyrazine-3-hydroxylate (149.0g) is suspended in a mixed solvent of methanol (153mL) and acetonitrile (612mL)

- Bromine (152.8g) is added dropwise at 15-24°C over 8 minutes

- The mixture is stirred for 1 hour at 20-24°C

- The reaction mixture is cooled to 0°C, and water (1,529mL) is added dropwise

- After completion of the addition, the mixture is stirred for 1 hour at 0°C

- The solid product is filtered and washed with water (765mL)

- This compound is obtained with a yield of 126.0g (75.6%)

Alternative Solvent Systems

The same patent also describes an alternative method using ethyl acetate instead of acetonitrile in the bromination step:

Modified Procedure:

- Sodium 2-carbamoylpyrazine-3-hydroxylate (1.62g) is suspended in a mixed solvent of methanol (20mL) and ethyl acetate (80mL)

- Bromine (2.16g) is added dropwise at 16-17°C over 10 minutes

- The mixture is stirred for 1 hour at 18-19°C

- Water (20mL) is added, and the mixture is stirred for 15 minutes

- The mixture is concentrated under reduced pressure at 40°C until the residual liquid weighs 16.8g

- The mixture is cooled to 5°C, and the solid product is filtered and washed with water (40mL)

- This compound is obtained with a yield of 1.64g (75.2%)

This modification demonstrates the flexibility of the method regarding solvent choice, with comparable yields between acetonitrile and ethyl acetate-based systems.

Bromine Water Method for Preparation

Catalyst-Assisted Bromination

A Chinese patent (CN113234030A) describes an innovative method using bromine water as the brominating agent and tetrabutylammonium bromide as a phase-transfer catalyst. This method offers several advantages, including shorter reaction times and improved environmental compatibility.

Key Process Parameters:

- Starting material: 2-carbamoylpyrazine-3-sodium hydroxide

- Bromine reagent: Bromine water

- Catalyst: Tetrabutylammonium bromide

- Molar ratio of starting material to catalyst: 1:0.01 to 1:0.2

- Molar ratio of starting material to bromine reagent: 1:0.8 to 1:1.5

- Solvent: Acetonitrile, methanol, ethanol, isopropanol, or combinations thereof

- Preferred solvent system: Mixed solvent of acetonitrile and methanol (mass ratio 1:1 to 1:5)

- Mass ratio of starting material to solvent: 1:3 to 1:8

The process involves dissolving 2-carbamoylpyrazine-3-sodium hydroxide and the catalyst in the solvent, followed by slow dropwise addition of bromine water. After the reaction is complete, cooling water is added dropwise, and the mixture is stirred for crystallization, followed by centrifugation, filtration, and drying to obtain the final product.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the different preparation methods for this compound reveals distinct advantages and limitations for each approach. Table 2 summarizes the key parameters across the major synthetic routes.

Table 2: Comparison of Preparation Methods for this compound

| Parameter | HBr/H₂O₂ Method | Sodium 2-Carbamoylpyrazine-3-hydroxylate Method | Bromine Water Method |

|---|---|---|---|

| Starting Material | 3-Hydroxypyrazine-2-carboxamide | 2-Aminomalonic acid diamide | 2-Carbamoylpyrazine-3-sodium hydroxide |

| Number of Steps | Single step | Two steps | Single step |

| Brominating Agent | HBr/H₂O₂ | Bromine | Bromine water |

| Primary Solvent System | 1,2-Dichloroethane | Methanol/Acetonitrile or Methanol/Ethyl acetate | Acetonitrile/Methanol |

| Catalyst Required | No | No | Yes (Tetrabutylammonium bromide) |

| Reaction Temperature | -10 to 20°C | 15-24°C | Not specified |

| Maximum Reported Yield | 93.8% | 75.6% | Not specified |

| HPLC Purity | >99.9% | Not specified | Not specified |

| Environmental Considerations | Uses chlorinated solvent | Uses acetonitrile (Class II solvent) | Claims improved environmental compatibility |

| Industrial Scalability | High | High | High |

Industrial Production Considerations

Scale-Up Challenges

When scaling up the synthesis of this compound for industrial production, several challenges must be addressed:

- Temperature control: Bromination reactions are often exothermic, and temperature control becomes more challenging at larger scales.

- Mixing efficiency: Ensuring homogeneous mixing in large reactors is crucial for uniform bromination.

- Safety concerns: Handling large quantities of bromine or bromine-generating reagents requires robust safety measures.

- Environmental impact: Selection of solvents and reagents must consider environmental regulations and waste management.

Integration in Favipiravir Synthesis Pathway

This compound holds particular importance as an intermediate in the synthesis of favipiravir, an antiviral drug. Understanding its position in the overall synthetic pathway provides context for its preparation methods.

In the second-generation route developed by FUJIFILM Toyama Chemical Company, this compound is converted to 3,6-dichloropyrazine-2-carbonitrile through reaction with phosphorus oxychloride, as demonstrated in patent EP2392566B1:

Procedure:

- This compound (2.18g) is suspended in monochlorobenzene (10ml)

- Phosphorus oxychloride (6.13g) is added to the suspension

- The mixture is heated to 60°C and stirred for 30 minutes

- Diisopropylethylamine (3.88g) is added dropwise over 10 minutes

- The mixture is stirred for 2.5 hours at 90-100°C

- After cooling, 3,6-dichloropyrazine-2-carbonitrile is obtained with a yield of 2.60g (92.3%)

This step is followed by fluorination and further transformations to produce favipiravir. The overall synthetic route from 3-hydroxypyrazine-2-carboxamide to favipiravir achieves a yield of approximately 17% through five steps.

Aplicaciones Científicas De Investigación

Chemical Building Block

6-Bromo-3-hydroxypyrazine-2-carboxamide serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in developing other pyrazine derivatives that exhibit unique chemical properties.

Biological Applications

The compound has been explored for its biological activity, especially as an antiviral agent. It has shown potential against various RNA viruses, including:

- HIV : Studies indicate that it can inhibit HIV replication in vitro, suggesting its potential as a therapeutic candidate for HIV treatment.

- Ebola Virus : As a precursor to Favipiravir, it has been linked to antiviral efficacy against the Ebola virus, where it demonstrated suppression of viral replication in animal models .

Pharmaceutical Development

This compound is utilized in pharmaceutical research for developing antiviral drugs. Its role as a precursor in synthesizing Favipiravir highlights its importance in medicinal chemistry .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromo substituent, hydroxyl group | Antiviral activity against HIV and RNA viruses |

| Favipiravir (T-705) | Fluoro substituents | Broad-spectrum antiviral agent |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Fluoro substituent | Antiviral activity against multiple viruses |

Case Study 1: Antiviral Efficacy Against HIV

A study investigated the antiviral efficacy of this compound against HIV strains in vitro. The results showed a significant reduction in viral load compared to untreated controls, indicating its potential for further development into therapeutic agents targeting HIV .

Case Study 2: Synthesis and Application of Favipiravir

Research on the synthesis of Favipiravir from this compound demonstrated that this compound could effectively serve as an intermediate for creating antiviral drugs aimed at treating viral infections like Ebola and COVID-19 .

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets, such as viral polymerases . By inhibiting the activity of these enzymes, the compound can prevent the replication of RNA viruses . This mechanism is particularly relevant in the context of antiviral drug development .

Comparación Con Compuestos Similares

- 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide

- 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide

- 6-Bromo-3-hydroxy-2-pyrazinecarboxamide

Comparison: 6-Bromo-3-hydroxypyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

6-Bromo-3-hydroxypyrazine-2-carboxamide (6BHPC) is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as an antiviral agent. This article provides a comprehensive overview of the biological activity of 6BHPC, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

6BHPC is characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 3-position of the pyrazine ring, along with a carboxamide functional group. Its chemical structure can be represented as follows:

The primary biological activity of 6BHPC is attributed to its role as a viral polymerase inhibitor . It has been shown to interact with viral enzymes, thereby inhibiting viral replication. The mechanism involves the conversion of 6BHPC into an active ribonucleoside triphosphate metabolite, which competes with natural substrates for incorporation into viral RNA, effectively halting viral proliferation.

Antiviral Activity

Research indicates that 6BHPC exhibits antiviral properties against several RNA viruses, similar to other pyrazine derivatives like T-705 (Favipiravir). Notably, it has shown promise in inhibiting HIV replication in vitro, suggesting its potential application in HIV treatment .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromo substituent, hydroxyl group | Antiviral activity against HIV and RNA viruses |

| T-705 (Favipiravir) | Fluoro substituents | Broad-spectrum antiviral agent |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Fluoro substituent | Antiviral activity against multiple viruses |

Synthesis Methods

The synthesis of 6BHPC has been explored through various methods. A common approach involves the bromination of 3-hydroxypyrazine-2-carboxamide using brominating agents such as bromine or N-bromosuccinimide (NBS) in organic solvents. Below are some reported synthetic routes:

- Bromination Reaction :

- Alternative Synthesis :

Study on Antiviral Efficacy

A notable study investigated the antiviral efficacy of 6BHPC against HIV strains in vitro. The compound was found to significantly reduce viral load in treated cells compared to controls. This study highlights the potential for further development into therapeutic agents targeting HIV .

Structure-Activity Relationship Studies

Research has also focused on understanding how structural modifications impact the biological efficacy of pyrazine derivatives. The introduction of different substituents at various positions on the pyrazine ring has been shown to alter antiviral activity profiles significantly. For instance, compounds with fluorinated derivatives exhibited enhanced potency against specific viral targets compared to their bromo counterparts.

Q & A

Q. What are the standard synthetic protocols for preparing 6-bromo-3-hydroxypyrazine-2-carboxamide and its derivatives?

- Methodology : The compound is synthesized via nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as a catalyst. Key steps include dissolving the precursor in H₂SO₄, controlled addition of KNO₃ at low temperatures (0–5°C), and quenching with ice-water to isolate intermediates. Bromination can follow using reagents like PBr₃ or NBS (N-bromosuccinimide) under inert conditions .

- Critical Parameters : Reaction temperature, stoichiometry of nitrating agents, and purification via recrystallization or column chromatography.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- NMR Spectroscopy : Confirm regioselectivity of bromination (e.g., absence of di-substituted byproducts via ¹H/¹³C NMR) .

- X-ray Crystallography : Resolve ambiguity in substitution patterns for crystalline derivatives .

Q. What analytical techniques are recommended for characterizing intermediates in the synthesis of this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, amide C=O at ~1680 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 231.0 [M+H]⁺ for brominated derivatives) .

- Elemental Analysis : Validate stoichiometry (deviation <0.3% for C, H, N).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the nitration of 3-hydroxypyrazine-2-carboxamide?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (0–20°C), H₂SO₄ concentration (90–98%), and KNO₃ equivalents (1.0–1.5) to identify optimal parameters.

- Kinetic Studies : Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate formation .

- Catalyst Screening : Test alternatives like HNO₃/CH₃SO₃H for reduced side-product formation .

Q. What strategies address regioselectivity challenges during bromination of pyrazine derivatives?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 6-position .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic aromatic substitution (EAS) reactivity. Meta-substitution is favored due to electron-withdrawing effects of the hydroxyl and amide groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce kinetic competition between positions .

Q. How can computational tools aid in designing novel derivatives of this compound?

- Methodology :

- Docking Studies : Predict binding affinity to target enzymes (e.g., kinase inhibitors) using AutoDock Vina.

- QSAR Models : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity .

- Reaction Pathway Simulation : Software like Schrödinger’s Maestro models transition states to optimize synthetic routes .

Q. How should researchers resolve contradictory data in spectral analysis of brominated pyrazines?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiate between positional isomers (e.g., 6-bromo vs. 5-bromo substitution).

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify amide proton environments in complex spectra .

- Controlled Degradation : Hydrolyze ambiguous samples and analyze fragments via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.